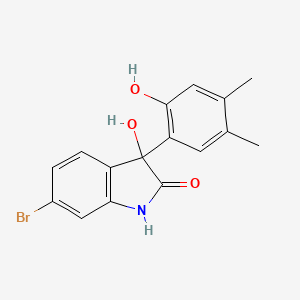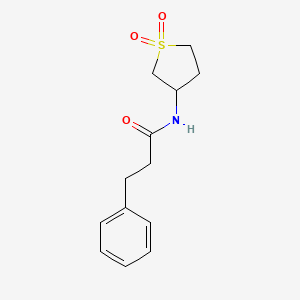![molecular formula C20H17ClN4O2S B2795945 N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 900010-83-5](/img/structure/B2795945.png)
N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research has highlighted the synthesis and evaluation of novel analogs with pyrazole derivatives, demonstrating promising antibacterial activity. For instance, Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole, exhibiting significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. This study emphasizes the potential of such compounds as antibacterial agents, suggesting a similar research direction for N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide analogs (Palkar et al., 2017).
Antimycobacterial Screening
Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with potent antitubercular activity against Mycobacterium tuberculosis. This suggests the importance of exploring the antimycobacterial potential of similar compounds, including this compound (Nayak et al., 2016).
Antimalarial Activity
Shaikh et al. (2021) synthesized and assessed 4-acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes for antimalarial activity. The study found these compounds displayed decent outcomes in in vitro antimalarial assays. This work underscores the potential of structurally similar compounds for antimalarial research and encourages further exploration of this compound derivatives in this context (Shaikh et al., 2021).
Structural and Molecular Analysis
Structural elucidation and analysis play a crucial role in understanding the properties and potential applications of novel compounds. Kumara et al. (2018) conducted a comprehensive study on a novel pyrazole derivative, providing insights into its crystal structure, Hirshfeld surface analysis, and thermal properties. Such detailed analyses are vital for the development of new pharmaceuticals and materials (Kumara et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 1 (MAPK1) , also known as Extracellular signal-regulated kinase 2 (ERK2) . This kinase plays a crucial role in the Ras/Raf/MEK/ERK signal transduction pathway , which is implicated in a variety of human cancers .
Mode of Action
The compound acts as an inhibitor of ERK . It binds to the ERK2 protein, thereby preventing it from participating in the signal transduction pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the Ras/Raf/MEK/ERK signal transduction pathway . This pathway is a key oncogenic pathway, and its disruption can lead to the prevention of cancer cell proliferation and survival .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability
Result of Action
The inhibition of the ERK2 protein by this compound disrupts the Ras/Raf/MEK/ERK signal transduction pathway . This disruption can lead to the prevention of cancer cell proliferation and survival, thereby potentially acting as a therapeutic agent in various forms of cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature changes Additionally, the compound’s efficacy could be influenced by the presence of other molecules in its environment
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with key enzymes and proteins involved in various biochemical reactions . The nature of these interactions could be crucial in understanding the role of this compound in biochemical processes.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-7-4-8-15(9-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTNQKJXCKBKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
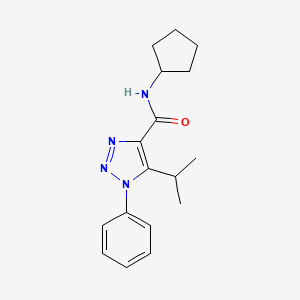
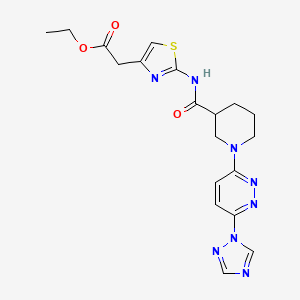
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795864.png)
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)

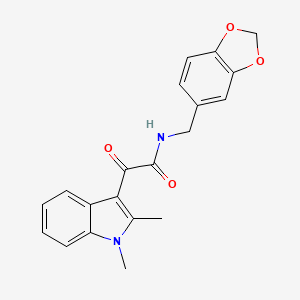
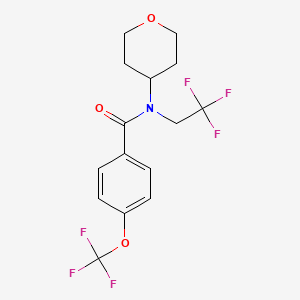
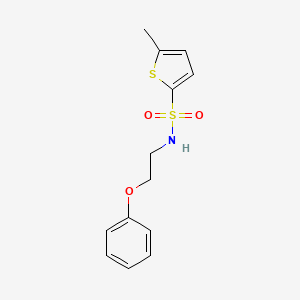
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2795878.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B2795879.png)
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)
